fenilosulfatos
Phenylsulfates are a class of organic compounds characterized by the presence of a sulfonate group (-SO3-) attached to a phenyl ring. They play significant roles in various industrial and biological applications due to their unique chemical properties.
Chemically, these compounds can exist as sodium or potassium salts, which enhance their solubility in water while maintaining stability under mild conditions. Phenylsulfates are often used as surfactants and detergents due to their excellent emulsifying and foaming abilities. In the pharmaceutical industry, they serve as intermediates for synthesizing active ingredients in drugs. Additionally, phenylsulfates have applications in agriculture as herbicides or fungicides, leveraging their ability to interact with cell membranes.
Their structural diversity allows for a wide range of functional groups that can be introduced through chemical modifications, making them versatile building blocks in organic synthesis. The biocompatibility and low toxicity of some phenylsulfates also make them suitable for use in personal care products and food additives.
In summary, phenylsulfates are indispensable compounds with diverse applications across multiple industries, highlighting their importance in modern chemical research and development.

Estructura | Nombre químico | CAS | MF |
---|---|---|---|
![]() |
Hemibastadin 1; 5'-Bromo, 4-sulfate | 848027-77-0 | C17H15Br3N2O7S |
![]() |
Psammaplin A; 4',4''-Di-O-sulfate | 325155-74-6 | C22H24Br2N4O12S4 |
![]() |
Psammaplin A; 4'-O-Sulfate | 263009-15-0 | C22H24Br2N4O9S3 |
![]() |
4-Hydroxybenzoic acid; Et ester, 4-O-sulfo | 162338-11-6 | C9H10O6S |
![]() |
Akadisulfate B | 1392042-76-0 | C22H30O10S2 |
![]() |
1,2,3,5-Benzenetetrol; 2-O-Sulfate | 67173-67-5 | C6H6O7S |
![]() |
Benzoic acid,2-[hydroxybis[4-(sulfooxy)phenyl]methyl]-, potassium salt, hydrate (1:3:?) | 123333-59-5 | C20H14K2O11S2 |
![]() |
4-Acetaminophen-d3 Sulfate | 1020718-78-8 | C8H9NO5S |
![]() |
phenyloxidanesulfonic acid | 937-34-8 | C6H6O4S |
![]() |
Phenol,4-(2,4,7-triamino-6-pteridinyl)-, 1-(hydrogen sulfate) | 1476-48-8 | C12H11N7O4S |
Literatura relevante
-
1. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
Soumen Saha,Ram Kinkar Roy,Sourav Pal Phys. Chem. Chem. Phys., 2010,12, 9328-9338
-
M. Loewert,T. Carambia,M. Stehle,P. Pfeifer React. Chem. Eng., 2020,5, 1071-1082
-
Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
-
Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
Proveedores recomendados
-
PRIBOLAB PTE.LTDFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises
-
Jiangsu Xinsu New Materials Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises
-
Suzhou Senfeida Chemical Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises
-
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises
-
BIOOKE MICROELECTRONICS CO.,LTDFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises
Productos recomendados
-
-
-
-
-
N2-Benzoylguanosine Cas No: 3676-72-0